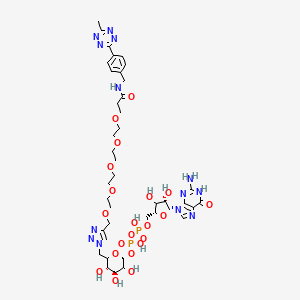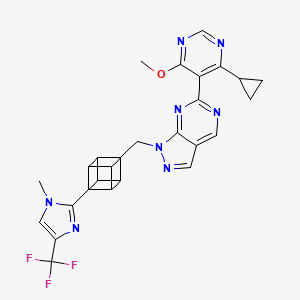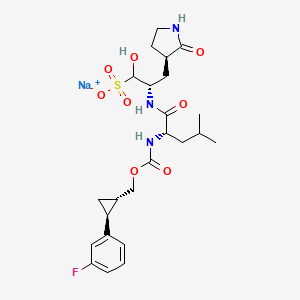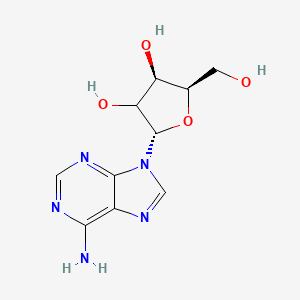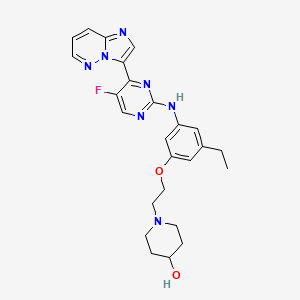
AZ-Tak1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZ-Tak1 is a potent and relatively selective inhibitor of transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of nuclear factor kappa B (NF-κB) activation. TAK1 is involved in various cellular processes, including inflammation, immunity, and cell survival. This compound has shown promise in preclinical studies for its ability to induce apoptosis in certain cancer cell lines, making it a potential therapeutic agent for treating cancers such as mantle cell lymphoma .
Métodos De Preparación
The synthesis of AZ-Tak1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to construct the core scaffold of this compound.
Functionalization: Introduction of functional groups that enhance the compound’s binding affinity and selectivity for TAK1. This step may involve various chemical reactions, such as alkylation, acylation, or amination.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up the synthetic route while optimizing reaction conditions to maximize yield and minimize costs. This may include the use of automated synthesis equipment and continuous flow reactors to improve efficiency and reproducibility .
Análisis De Reacciones Químicas
AZ-Tak1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups or replace existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: As a tool compound for studying the role of TAK1 in various biochemical pathways and for developing new TAK1 inhibitors.
Biology: Investigating the role of TAK1 in cellular processes such as apoptosis, inflammation, and immune responses.
Medicine: Preclinical studies have shown that AZ-Tak1 can induce apoptosis in cancer cell lines, making it a potential therapeutic agent for treating cancers such as mantle cell lymphoma and acute myeloid leukemia
Mecanismo De Acción
AZ-Tak1 exerts its effects by inhibiting the kinase activity of TAK1. TAK1 is activated in response to various cytokines, including tumor necrosis factor, transforming growth factor-beta, and interleukin 1. Upon activation, TAK1 phosphorylates downstream molecules, leading to the activation of pathways such as p38 mitogen-activated protein kinase, c-Jun N-terminal kinase, and NF-κB. By inhibiting TAK1, this compound disrupts these signaling pathways, leading to the induction of apoptosis in cancer cells. Specifically, this compound decreases the levels of anti-apoptotic proteins like X-linked inhibitor of apoptosis and activates the intrinsic apoptotic pathway by inducing the cleavage of caspase 9 and caspase 3 .
Comparación Con Compuestos Similares
AZ-Tak1 is unique among TAK1 inhibitors due to its high selectivity and potency. Similar compounds include:
5Z-7-oxozeanol: A natural product TAK1 inhibitor with a different spectrum of kinase selectivity.
ABC-FP: An aminofuropyridine TAK1 inhibitor with good activity in preclinical models.
LYTAK1: An orally bioavailable TAK1 inhibitor with potential therapeutic applications.
Compared to these compounds, this compound has shown greater selectivity for TAK1 over closely related kinases and has demonstrated significant efficacy in inducing apoptosis in cancer cell lines .
Propiedades
Fórmula molecular |
C25H28FN7O2 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
1-[2-[3-ethyl-5-[(5-fluoro-4-imidazo[1,2-b]pyridazin-3-ylpyrimidin-2-yl)amino]phenoxy]ethyl]piperidin-4-ol |
InChI |
InChI=1S/C25H28FN7O2/c1-2-17-12-18(14-20(13-17)35-11-10-32-8-5-19(34)6-9-32)30-25-28-15-21(26)24(31-25)22-16-27-23-4-3-7-29-33(22)23/h3-4,7,12-16,19,34H,2,5-6,8-11H2,1H3,(H,28,30,31) |
Clave InChI |
VZWXALUQDOYOJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)OCCN2CCC(CC2)O)NC3=NC=C(C(=N3)C4=CN=C5N4N=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


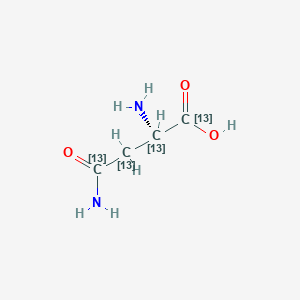
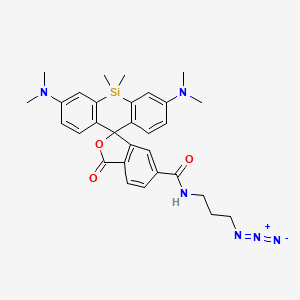
![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)
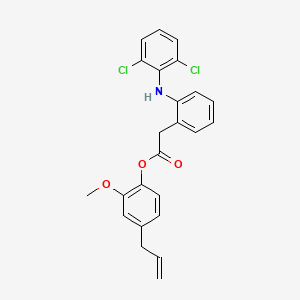
![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
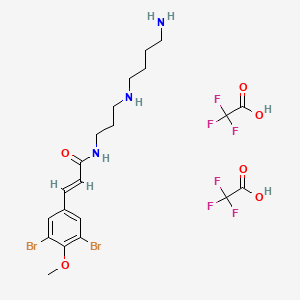
![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
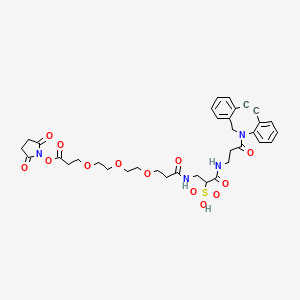
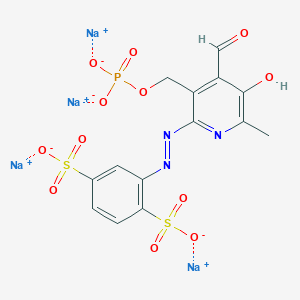
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
